REACTION_CXSMILES
|
[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:17]CC4C=CC=CC=4)[CH:12]=3)[NH:7][C:6]=2[C:5]([N+:25]([O-:27])=[O:26])=[CH:4][CH:3]=1.CS(O)(=O)=O>C(O)(=O)C>[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([OH:17])[CH:12]=3)[NH:7][C:6]=2[C:5]([N+:25]([O-:27])=[O:26])=[CH:4][CH:3]=1
|
Name
|
1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone
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Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=2NC3=CC=C(C=C3C(C12)=O)OCC1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
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1.9 L
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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13 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
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Type
|
CUSTOM
|
Details
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To a stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Heating
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
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Type
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TEMPERATURE
|
Details
|
cooled to 60°
|
Type
|
CUSTOM
|
Details
|
collected
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methanol, and dried
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2NC3=CC=C(C=C3C(C12)=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |